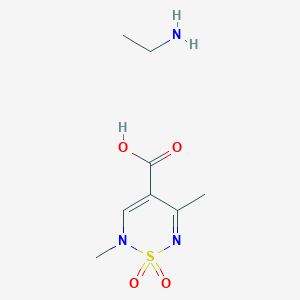

2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

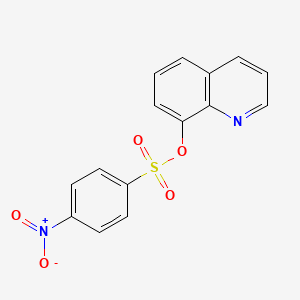

“2,5-Dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” is a chemical compound with the molecular formula C8H15N3O4S . It has an average mass of 249.287 Da and a monoisotopic mass of 249.078323 Da .

Synthesis Analysis

The synthesis of 1,2,6-thiadiazine-1,1-dioxides was first reported using sulfamide with alpha and beta diketones . More recently, derivatives of 1,2,6-thiadiazine-1,1-dioxide have been reported .Molecular Structure Analysis

The structure of the compound was determined by the single crystal X-ray diffraction method . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring . The dihedral angle between the thiadiazine ring and the aromatic ring is 93.72° .Applications De Recherche Scientifique

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to the compound , has been reported to exhibit antimicrobial activity . This suggests that “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” may also have potential as an antimicrobial agent.

Antiviral Activity

Similarly, the 1,2,4-benzothiadiazine-1,1-dioxide ring has been found to have antiviral properties . This could indicate a potential application of “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” in antiviral therapies.

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive effects . This suggests that “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” could potentially be used in the treatment of hypertension.

Antidiabetic Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has also been associated with antidiabetic activity . This indicates a potential application of “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” in the management of diabetes.

Aldose Reductase Inhibition

A series of benzothiadiazine-1,1-dioxide compounds were developed and screened as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the development of several long-term complications of diabetes, suggesting another potential application of “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” in diabetes management.

PI3Kδ Inhibition

A series of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were synthesized and evaluated as PI3Kδ inhibitors . PI3Kδ is a lipid kinase involved in cellular functions such as cell growth and survival, and its inhibition has implications in cancer therapy. This suggests a potential application of “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” in cancer treatment.

Antiproliferative Activity

The PI3Kδ inhibitors were further evaluated for their antiproliferative activity against human B-cell SU-DHL-6 . This suggests that “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” could potentially be used in the treatment of certain types of cancer.

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that many functional groups attached to the ring structure of similar compounds are responsible for their activity . For instance, a halo group at the 7 and 8 positions of the ring has been found to yield active compounds .

Biochemical Pathways

Compounds with a similar structure have been found to interact with a variety of biochemical pathways, depending on the functional groups attached to the ring .

Result of Action

Compounds with a similar structure have been found to exhibit a wide range of therapeutic activities .

Propriétés

IUPAC Name |

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid;ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S.C2H7N/c1-4-5(6(9)10)3-8(2)13(11,12)7-4;1-2-3/h3H,1-2H3,(H,9,10);2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTILOFCROBQOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.CC1=NS(=O)(=O)N(C=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2450988.png)

![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2450999.png)

![3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451001.png)

![[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B2451002.png)

![3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride](/img/structure/B2451003.png)

![Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2451004.png)